molecular formula C10H13AsFeO4 B14732085 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron CAS No. 5442-31-9

4-(4-dihydroxyarsanylphenyl)butanoic acid;iron

Cat. No.: B14732085
CAS No.: 5442-31-9
M. Wt: 327.97 g/mol
InChI Key: SDYZOQBEIANSNT-UHFFFAOYSA-N
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Description

4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is a complex organoarsenic compound that incorporates both arsenic and iron within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-(4-dihydroxyarsanylphenyl)butanoic acid moiety, followed by the incorporation of iron.

  • Preparation of 4-(4-Dihydroxyarsanylphenyl)butanoic Acid

      Step 1: Synthesis of 4-bromophenylbutanoic acid through a bromination reaction.

      Step 2: Conversion of 4-bromophenylbutanoic acid to 4-(4-dihydroxyarsanylphenyl)butanoic acid via a nucleophilic substitution reaction with an arsenic-containing reagent.

  • Incorporation of Iron

      Step 3: Coordination of iron to the 4-(4-dihydroxyarsanylphenyl)butanoic acid through complexation reactions under controlled conditions, often involving iron salts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron undergoes various chemical reactions, including:

    Oxidation: The arsenic moiety can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing species.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases related to arsenic metabolism.

    Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.

Mechanism of Action

The mechanism of action of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins and enzymes involved in arsenic metabolism and iron homeostasis.

    Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and metal ion transport.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)butanoic Acid: Lacks the arsenic and iron components, making it less complex.

    4-Phenylbutanoic Acid: Similar structure but without the hydroxyl and arsenic groups.

    Butanoic Acid Derivatives: Various derivatives with different functional groups and properties.

Uniqueness

4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is unique due to the presence of both arsenic and iron, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

5442-31-9

Molecular Formula

C10H13AsFeO4

Molecular Weight

327.97 g/mol

IUPAC Name

4-(4-dihydroxyarsanylphenyl)butanoic acid;iron

InChI

InChI=1S/C10H13AsO4.Fe/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15;/h4-7,14-15H,1-3H2,(H,12,13);

InChI Key

SDYZOQBEIANSNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)[As](O)O.[Fe]

Origin of Product

United States

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